molecular formula C10H10O4 B1310523 2-(4-(Methoxycarbonyl)phenyl)acetic acid CAS No. 22744-12-3

2-(4-(Methoxycarbonyl)phenyl)acetic acid

Cat. No. B1310523
M. Wt: 194.18 g/mol
InChI Key: TXZVCDJZNRCDKW-UHFFFAOYSA-N
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Patent
US07465719B2

Procedure details

The title compound was obtained from 2-[4-(methoxycarbonyl)phenyl]acetic acid (8a) by the method described above for tetrahydro-2H-pyran-2-yl 2-phenylacetate (5a) and 1-phenylcyclohexanecarboxylic acid (1/3). The crude product 1/4 was chromatographed on silica gel with toluene-ethyl acetate-acetic acid (8:2:0.1) as eluent to give 1-[4-(methoxycarbonyl)phenyl]-cyclohexanecarboxylic acid (1/4) in 68% yield (on 8a) as a white solid. 1H NMR (CDCl3, HMDSO) δ: 0.94-2.09 (8H, m); 2.25-2.65 (2H, m); 3.88 (3H, s); 7.49 (2H, d, J=8.6 Hz); 7.96 (2H, d, J=8.6 Hz); 10.07 (1H, br s).
Name
tetrahydro-2H-pyran-2-yl 2-phenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C1(C[C:8]([O:10][CH:11]2CCCCO2)=[O:9])C=CC=CC=1.[C:17]1([C:23]2([C:29]([OH:31])=[O:30])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[CH3:11][O:10][C:8]([C:20]1[CH:21]=[CH:22][C:17]([C:23]2([C:29]([OH:31])=[O:30])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)=[CH:18][CH:19]=1)=[O:9].[CH3:11][O:10][C:8]([C:20]1[CH:19]=[CH:18][C:17]([CH2:23][C:29]([OH:31])=[O:30])=[CH:22][CH:21]=1)=[O:9]

Inputs

Step One
Name
tetrahydro-2H-pyran-2-yl 2-phenylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC1OCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCCC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product 1/4 was chromatographed on silica gel with toluene-ethyl acetate-acetic acid (8:2:0.1) as eluent

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)C1(CCCCC1)C(=O)O
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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